
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the quinazolinone family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用機序
The mechanism of action of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are involved in the growth and division of cancer cells. In agricultural chemistry, this compound has been shown to disrupt the integrity of fungal cell walls, leading to cell death. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agricultural chemistry, this compound has been shown to inhibit the growth of various plant pathogens, leading to improved crop yields. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
実験室実験の利点と制限
The advantages of using 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a useful tool for studying various biological processes. Its unique chemical structure also makes it a useful building block for the synthesis of various polymers and materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.
将来の方向性
There are several future directions for the research on 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in drug delivery systems, where its unique chemical structure could be used to target specific cells or tissues. Another direction is to study its potential applications in the field of material science, where its unique chemical structure could be used to synthesize new materials with specific properties. Additionally, further research could be conducted to explore the potential applications of this compound in agriculture, where its anti-fungal properties could be used to improve crop yields.
合成法
The synthesis of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can be achieved through various methods, including the reaction of 2-phenylethylamine with anthranilic acid in the presence of a catalyst, such as polyphosphoric acid or phosphorus oxychloride. Another method involves the reaction of 2-phenylethylamine with 2-chloroquinazolin-4(3H)-one in the presence of a base, such as sodium hydroxide or potassium carbonate. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 90% of the desired product.
科学的研究の応用
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone has shown potential in various scientific research applications, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agricultural chemistry, this compound has been shown to exhibit anti-fungal properties by inhibiting the growth of various plant pathogens. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
特性
CAS番号 |
60007-51-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h1-9,11H,10H2 |
InChIキー |
TYEAFCPAPCNRES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



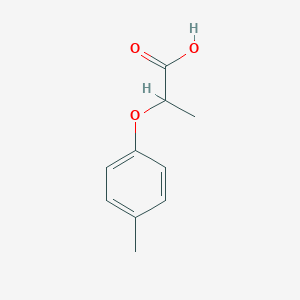
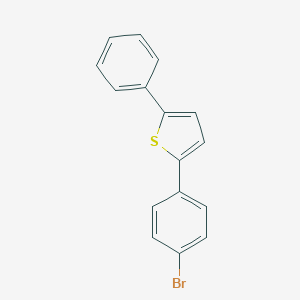

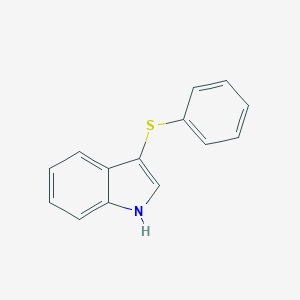
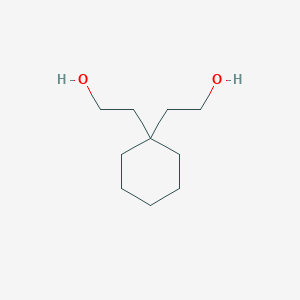
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)


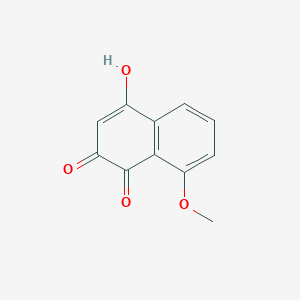
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
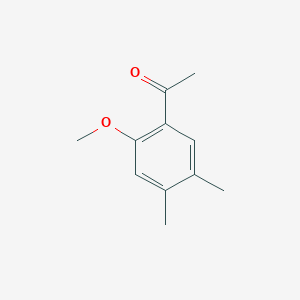

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)